2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-phenoxyphenyl)acetamide
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Overview
Description
2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-phenoxyphenyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of the Benzyl and Methylsulfanyl Groups: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, while the methylsulfanyl group can be added using a nucleophilic substitution reaction.
Acetylation and Phenoxyphenyl Substitution: The final steps involve acetylation of the indole nitrogen followed by substitution with 4-phenoxyphenyl acetic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for commercial purposes.
Chemical Reactions Analysis
Types of Reactions
2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted indole derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antiviral properties due to the presence of the indole core.
Medicine: Potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cell signaling pathways, such as kinases and G-protein coupled receptors.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a phenoxy group.
1-benzyl-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide: Contains a similar benzyl and methylsulfanyl group but with an imidazole core instead of an indole core.
Uniqueness
2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-phenoxyphenyl)acetamide is unique due to the combination of its indole core with the benzyl, methylsulfanyl, and phenoxyphenyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C30H26N2O2S |
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Molecular Weight |
478.6 g/mol |
IUPAC Name |
2-(1-benzyl-3-methylsulfanylindol-2-yl)-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C30H26N2O2S/c1-35-30-26-14-8-9-15-27(26)32(21-22-10-4-2-5-11-22)28(30)20-29(33)31-23-16-18-25(19-17-23)34-24-12-6-3-7-13-24/h2-19H,20-21H2,1H3,(H,31,33) |
InChI Key |
RPQIYFJRRBFZMM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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